N-(tert-butyl)-N'-2-pyrimidinylsulfamide
Description
Properties
IUPAC Name |
N-(tert-butylsulfamoyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)12-15(13,14)11-7-9-5-4-6-10-7/h4-6,12H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLPTKLEZZUXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)NC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares N-(tert-butyl)-N'-2-pyrimidinylsulfamide with structurally related compounds derived from the evidence:
Key Observations :
- Pyrimidinyl vs. This may enhance binding affinity to biological targets like ATP-binding pockets in kinases .
- Sulfamide vs. Carbamate/Phosphonofluoridate: The sulfamide linkage (-SO₂-NH-) provides rigidity and polarity, contrasting with carbamates (-O-CO-NH-) or phosphonofluoridates (-PO-F), which are more hydrolytically unstable .
- Lipophilicity : The tert-butyl group increases logP values in all analogs, but the pyrimidinyl group’s polarity may partially offset this effect in the target compound compared to thiophene derivatives .
Q & A
Q. What are the standard synthetic protocols for N-(tert-butyl)-N'-2-pyrimidinylsulfamide?
- Methodological Answer : Synthesis typically involves coupling tert-butylamine derivatives with 2-pyrimidinylsulfamide precursors. Key steps include:
- Reaction Conditions : Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at 60–80°C under nitrogen atmosphere.
- Base Catalysis : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation and coupling.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
Q. Which biological targets are commonly associated with this compound?
- Methodological Answer : Structural analogs suggest activity against:
- Dihydrofolate Reductase (DHFR) : Assess via enzymatic assays using recombinant DHFR and spectrophotometric monitoring of NADPH oxidation.
- Kinases : Screen using kinase profiling panels (e.g., Eurofins KinaseProfiler) with ATP-competitive binding assays .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Variation of tert-butyl group : Replace with methyl, cyclohexyl, or phenyl substituents.
- Activity Assays : Measure IC₅₀ values against DHFR (via fluorometric assays) and compare inhibition kinetics.
- Data Interpretation : Use computational tools (e.g., Schrödinger’s QikProp) to correlate logP and steric bulk with activity .
Q. How should researchers resolve contradictions in reported enzyme inhibition data?
- Methodological Answer : Address discrepancies through:
- Orthogonal Assays : Compare fluorescence-based DHFR assays with radiometric (³H-folate) methods to rule out assay-specific artifacts.
- Structural Validation : Perform X-ray crystallography or cryo-EM to confirm binding modes and occupancy in enzyme active sites.
- Buffer Optimization : Test pH and ionic strength effects on enzyme-compound interactions .
Q. What computational strategies predict off-target interactions for this compound?
- Methodological Answer : Employ:
- Molecular Docking : Use AutoDock Vina or Glide to screen against human proteome databases (e.g., PDB, ChEMBL).
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100-ns trajectories.
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
